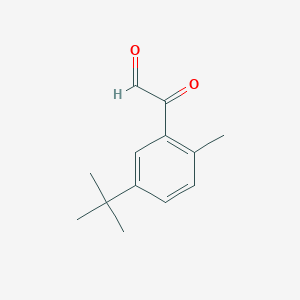
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and an oxoacetaldehyde moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde typically involves the introduction of the tert-butyl and methyl groups onto a phenyl ring, followed by the formation of the oxoacetaldehyde moiety. One common method involves the Friedel-Crafts alkylation of a suitable phenyl precursor with tert-butyl chloride and aluminum chloride as a catalyst. The resulting intermediate is then subjected to further functionalization to introduce the oxoacetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetic acid
Reduction: 2-(5-(tert-Butyl)-2-methylphenyl)-2-hydroxyacetaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-5-methylphenol
- 2-tert-Butyl-4-methylphenol
- 2-tert-Butyl-6-methylphenol
Uniqueness
2-(5-(tert-Butyl)-2-methylphenyl)-2-oxoacetaldehyde is unique due to the presence of both the tert-butyl and oxoacetaldehyde groups on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C13H16O2/c1-9-5-6-10(13(2,3)4)7-11(9)12(15)8-14/h5-8H,1-4H3 |
InChI Key |
APGDIGLKEBGSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
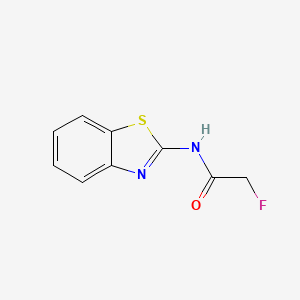
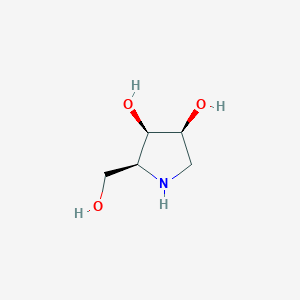
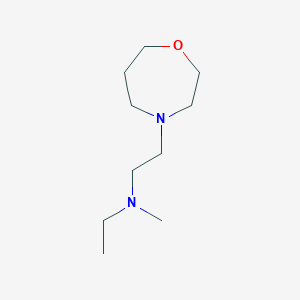
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
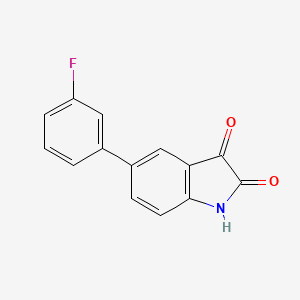

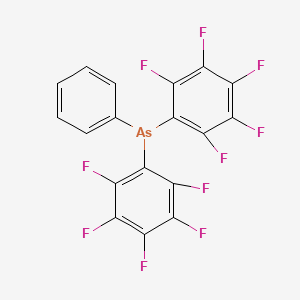
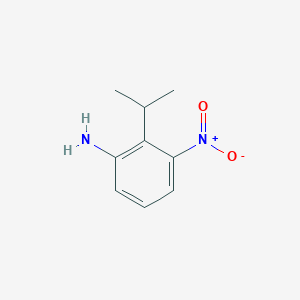
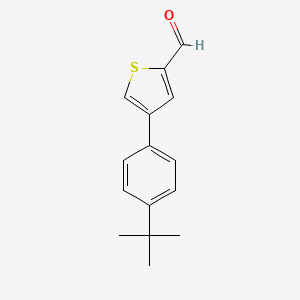

![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
